

Solubility of 1-Nitrobutane in Organic Solvents: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **1-nitrobutane** in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the solvation characteristics of this important nitroalkane. This document presents available quantitative data, outlines detailed experimental protocols for solubility determination, and illustrates key conceptual workflows.

Quantitative Solubility Data

The solubility of **1-nitrobutane** is influenced by the nature of the solvent, particularly its polarity and hydrogen bonding capabilities. While extensive quantitative data for its solubility in a wide range of organic solvents is not readily available in publicly accessible literature, this guide summarizes the known values and qualitative observations.

Table 1: Solubility of **1-Nitrobutane** in Water and Organic Solvents



Solvent	Solvent Type	Solubility (g/100 mL)	Temperature (°C)	Observations
Water	Polar Protic	0.3609[1]	25[1]	Slightly soluble. [2][3][4]
Methanol	Polar Protic	Miscible (Presumed)	Not Specified	Enhanced solvation due to hydrogen bonding.[1]
Ethanol	Polar Protic	Miscible (Presumed)	Not Specified	Enhanced solvation due to hydrogen bonding.[1]
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble (Presumed)	Not Specified	Good solvation characteristics.
Dimethylformami de (DMF)	Polar Aprotic	Soluble (Presumed)	Not Specified	Good solvation characteristics.
Acetone	Polar Aprotic	Soluble (Presumed)	Not Specified	Generally soluble.[5]
Toluene	Non-polar	Soluble (Presumed)	Not Specified	Generally soluble.[5]
Hexane	Non-polar	Soluble (Presumed)	Not Specified	Generally soluble.[5]

Note: "Miscible (Presumed)" and "Soluble (Presumed)" indicate that while literature suggests high solubility, specific quantitative data (e.g., g/100 mL at a specific temperature) was not found in the surveyed sources. Further experimental verification is recommended for precise applications.

Factors Influencing Solubility



The solubility of **1-nitrobutane** is governed by the principle of "like dissolves like." Its molecular structure, featuring a polar nitro group and a non-polar butyl chain, allows for varying degrees of interaction with different types of solvents.

- Polar Protic Solvents: Solvents like methanol and ethanol can act as hydrogen bond donors, forming strong intermolecular forces with the oxygen atoms of the nitro group in 1-nitrobutane, leading to enhanced solvation.[1]
- Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) possess large dipole moments and can effectively solvate polar molecules like 1nitrobutane through dipole-dipole interactions.
- Non-polar Solvents: The non-polar butyl chain of 1-nitrobutane allows for van der Waals
 interactions with non-polar solvents like hexane and toluene, resulting in good solubility.

Experimental Protocols for Solubility Determination

For a precise quantitative determination of the solubility of **1-nitrobutane** in a specific organic solvent, the following experimental protocols can be employed.

Determination of Miscibility (Qualitative)

This method is used to determine if two liquids are completely miscible in all proportions.

Materials:

- 1-Nitrobutane
- Solvent of interest
- Graduated cylinders or pipettes
- Test tubes with stoppers
- Vortex mixer

Procedure:



- In a clean, dry test tube, add a specific volume of the solvent (e.g., 5 mL).
- To this, add an equal volume of **1-nitrobutane**.
- Stopper the test tube and vortex the mixture vigorously for 1-2 minutes.
- Allow the mixture to stand and observe.
- Observation:
 - If a single, clear, homogeneous phase is observed, the two liquids are miscible.
 - If two distinct layers form, the liquids are immiscible.
 - If the solution appears cloudy or forms an emulsion, they are partially miscible.
- Repeat the experiment with varying volume ratios of 1-nitrobutane and the solvent to confirm miscibility across all proportions.

Shake-Flask Method for Quantitative Solubility (for partially miscible or slightly soluble systems)

This is a widely recognized method for determining the equilibrium solubility of a compound in a solvent.[6][7][8][9][10]

Materials:

- 1-Nitrobutane
- Solvent of interest
- Conical flasks with stoppers
- Shaking incubator or orbital shaker
- Analytical balance
- Centrifuge (optional)



- Syringe filters (if not centrifuging)
- Gas chromatograph (GC) or other suitable analytical instrument

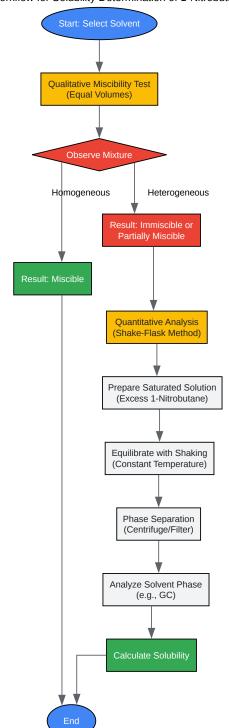
Procedure:

- Add an excess amount of 1-nitrobutane to a known volume of the solvent in a conical flask.
 The presence of a separate phase of 1-nitrobutane is necessary to ensure saturation.
- Seal the flask to prevent evaporation.
- Place the flask in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate at a constant speed for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After the equilibration period, cease agitation and allow the mixture to stand at the same constant temperature for several hours to allow the two phases to separate completely.
- Carefully withdraw a sample from the solvent phase, ensuring no droplets of the undissolved
 1-nitrobutane phase are included. This can be achieved by centrifuging the sample and taking the supernatant or by filtering the sample through a syringe filter.
- Accurately weigh the collected sample of the saturated solution.
- Quantify the concentration of 1-nitrobutane in the sample using a pre-calibrated analytical method, such as gas chromatography.
- The solubility is then expressed as the mass of 1-nitrobutane per mass or volume of the solvent.

Visualizations

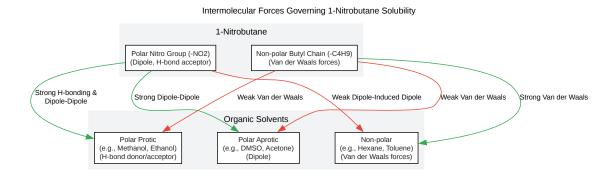
The following diagrams illustrate the logical workflow for determining the solubility of **1**-**nitrobutane** and the signaling pathway of intermolecular forces influencing its solubility.





Workflow for Solubility Determination of 1-Nitrobutane





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